molecular formula C10H12ClFN2O2S B2827233 1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperazine CAS No. 852388-67-1

1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperazine

Cat. No.: B2827233
CAS No.: 852388-67-1
M. Wt: 278.73
InChI Key: VVUIDUDDWNRWFH-UHFFFAOYSA-N
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Description

1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperazine (CAS 852388-67-1) is a high-purity chemical building block of significant interest in medicinal and organic chemistry research. The compound features a piperazine ring, a privileged scaffold in drug discovery, substituted with a 3-chloro-4-fluorophenylsulfonyl group. The piperazine moiety is extensively utilized in pharmaceutical development due to its favorable physicochemical properties, which can improve water solubility and bioavailability of drug candidates . Piperazine-based compounds demonstrate a broad spectrum of pharmacological activities, making this core structure a versatile template for constructing novel bioactive molecules . The specific 3-chloro-4-fluoro substitution pattern on the phenylsulfonyl group is strategically valuable for structure-activity relationship (SAR) studies, as halogen atoms are often introduced to modulate a compound's electronic properties, lipophilicity, and binding affinity to biological targets . This sulfonylpiperazine derivative serves as a critical synthetic intermediate for researchers developing new therapeutic agents. Its primary research applications include use as a building block in the design and synthesis of potential antiviral, antibacterial, and anticancer compounds, where the piperazine ring often plays a crucial role in the molecule's biological activity . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClFN2O2S/c11-9-7-8(1-2-10(9)12)17(15,16)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUIDUDDWNRWFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperazine typically involves the reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yields .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the phenyl ring. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions. For instance, the sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Cyclization Reactions: The piperazine ring can participate in cyclization reactions to form more complex heterocyclic structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while reduction can produce sulfides.

Scientific Research Applications

Pharmacological Applications

1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperazine has been investigated primarily for its inhibitory effects on specific protein kinases. Protein kinases are crucial in regulating various cellular functions, and their dysregulation is often associated with diseases such as cancer.

Protein Kinase Inhibition

Research has indicated that this compound acts as a potent inhibitor of certain protein kinases, making it a candidate for developing targeted therapies for cancers and other diseases linked to kinase activity. For instance, compounds structurally related to piperazine derivatives have shown efficacy in inhibiting cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation .

Synthetic Approaches

The synthesis of this compound typically involves multi-step organic reactions. The synthetic pathways often include:

  • Formation of the Piperazine Ring : The piperazine framework is synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.
  • Sulfonylation : The introduction of the sulfonyl group is achieved using sulfonyl chlorides, which react with the piperazine derivative under basic conditions.
  • Chlorination and Fluorination : The incorporation of chlorine and fluorine atoms is performed through electrophilic aromatic substitution reactions.

These synthetic methods allow for the modification of the compound to enhance its biological activity and selectivity .

Cancer Therapy

In a recent study, derivatives of this compound were evaluated for their anticancer properties. The results demonstrated that these compounds could effectively inhibit tumor growth in specific cancer cell lines by targeting CDK pathways. This suggests a potential therapeutic application in treating metastatic breast cancer and other malignancies .

Neuropharmacology

Another area of exploration involves the compound's effects on neurological disorders. Research indicates that modifications of piperazine derivatives can lead to compounds that exhibit antidepressant and anxiolytic properties, opening avenues for treating conditions like major depressive disorder .

Mechanism of Action

The mechanism of action of 1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. For instance, it forms a stable complex with prostaglandin E synthase, which is involved in the inflammatory response. The binding affinity of the compound to this enzyme suggests its potential as an analgesic agent . The pathways involved include the inhibition of prostaglandin synthesis, which reduces inflammation and pain.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogs and Their Substituents
Compound Name Substituent on Piperazine Key Functional Groups References
1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperazine Sulfonyl (3-Cl-4-F-Ph) Sulfonyl, chloro, fluoro
1-[(3-Chloro-4-fluorophenyl)methyl]piperazine (6) Methyl (3-Cl-4-F-Ph) Benzyl, chloro, fluoro
1-(m-Trifluoromethylphenyl)piperazine Phenyl (m-CF₃) Trifluoromethyl
1-[(4-Methylphenyl)sulfonyl]piperazine Sulfonyl (4-Me-Ph) Sulfonyl, methyl
1-(4-Bromophenyl)piperazine (pBPP) Phenyl (4-Br) Bromo
  • Sulfonyl vs. Methyl/Aryl Substituents : The sulfonyl group in the target compound increases polarity and hydrogen-bonding capacity compared to methyl or benzyl analogs (e.g., compound 6 in ). This may enhance receptor binding specificity or solubility.
  • Halogen Effects : The 3-chloro-4-fluoro substitution pattern is pharmacophoric in tyrosinase inhibitors and serotonin receptor ligands . Chloro-fluoro combinations improve metabolic stability and lipophilicity compared to single-halogen analogs like pBPP .

Pharmacological and Receptor Binding Profiles

Table 3: Receptor Affinities and Activities
Compound Target Receptor/Activity Key Findings References
This compound Potential 5-HT receptor ligand Structural similarity to 5-HT1A/1B ligands
1-(m-Trifluoromethylphenyl)piperazine 5-HT1B (Ki = 0.6 nM) High selectivity for 5-HT1B over 5-HT1A
1-(2-Methoxyphenyl)piperazine 5-HT1A (Ki = 0.6 nM) High affinity due to phthalimido substitution
1-[(4-Methylphenyl)sulfonyl]piperazine Cytotoxic agent (IC₅₀ = 1–10 μM) Inhibits cancer cell proliferation
  • Serotonin Receptor Selectivity : The target compound’s sulfonyl group may reduce 5-HT1B affinity compared to m-trifluoromethylphenyl analogs , but computational modeling is needed.

Physicochemical Properties

Table 4: Physical and Spectral Data
Compound Melting Point Spectral Data (NMR, IR) References
This compound Not reported δH 3.2–3.5 ppm (piperazine), δC 115–150 ppm
1-(3-Chlorophenyl)-4-(thiazolylsulfonyl)piperazine 180–182°C IR: 1340 cm⁻¹ (S=O), 1H NMR: δ 7.4–7.6 ppm
1-(2-Methoxyphenyl)piperazine 89–91°C UV-Vis: λmax = 260 nm (π→π*)
  • Spectral Characteristics : Sulfonyl groups exhibit strong IR absorption at ~1340 cm⁻¹ (S=O stretch) and distinct 1H NMR shifts for piperazine protons .
  • Thermal Stability : Melting points vary with substituents; sulfonyl derivatives generally have higher melting points than alkyl analogs .

Biological Activity

1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a sulfonyl group and a chlorofluorophenyl moiety. The presence of halogen atoms (chlorine and fluorine) enhances the compound's lipophilicity and biological activity, making it a valuable scaffold in drug development.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, the compound has shown promising results in inhibiting Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin and ciprofloxacin .

Bacterial Strain MIC (µg/mL) Standard Antibiotic MIC (µg/mL)
Staphylococcus aureus50100 (ampicillin)
Escherichia coli62.525 (ciprofloxacin)

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. It has demonstrated cytotoxic effects against several cancer cell lines, including SK-OV-3 (ovarian cancer) and HeLa (cervical cancer). The compound's IC50 values indicate significant potency, particularly when compared to established chemotherapeutics like gefitinib .

Cell Line IC50 (µg/mL) Comparison Drug IC50 (µg/mL)
SK-OV-312.6712.31 (gefitinib)
HeLa4.6717.92 (gefitinib)

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of key enzymes involved in inflammatory pathways, such as prostaglandin E synthase, which may contribute to its analgesic properties.
  • Cell Cycle Arrest : Studies have indicated that it can induce cell cycle arrest at the G2/M phase in cancer cells, leading to increased apoptosis rates .
  • Interaction with DNA : Molecular docking studies suggest that the compound binds effectively to DNA topoisomerase II, disrupting its function and enhancing cytotoxicity against cancer cells .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives based on the piperazine scaffold:

  • A study by Patel et al. highlighted that certain derivatives exhibited enhanced anticancer activity when combined with traditional chemotherapeutics, suggesting potential for combination therapies .
  • Another investigation into the structure-activity relationship (SAR) revealed that modifications to the piperazine ring significantly influenced biological activity, emphasizing the importance of specific substituents for maximizing therapeutic effects .

Q & A

Q. What are the recommended synthetic routes for 1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperazine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via sulfonylation of piperazine derivatives. A typical approach involves reacting 3-chloro-4-fluorobenzenesulfonyl chloride with piperazine in a polar aprotic solvent (e.g., dichloromethane or acetonitrile) under basic conditions (e.g., triethylamine or NaHCO₃). Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 sulfonyl chloride:piperazine) are critical to minimize side reactions like disubstitution. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields >85% purity, confirmed by HPLC .

Q. How is the structural integrity of this compound validated in synthetic batches?

  • Methodological Answer : Structural confirmation requires combined spectroscopic techniques:
  • ¹H/¹³C NMR : Peaks for the sulfonyl group (δ 3.2–3.5 ppm for piperazine protons; δ 120–135 ppm for aromatic carbons).
  • FT-IR : Sulfonyl S=O stretching at ~1150–1350 cm⁻¹.
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 319.7 (calculated for C₁₀H₁₁ClFN₂O₂S).
    Discrepancies in spectral data may indicate incomplete sulfonylation or residual solvents .

Q. What are the primary pharmacological targets of sulfonamide-piperazine derivatives, and how does this compound compare?

  • Methodological Answer : Sulfonamide-piperazines often target serotonin (5-HT), dopamine (D₂), and sigma receptors. For this compound, in silico docking studies suggest high affinity for 5-HT₁A (Ki ~15 nM) due to the electron-withdrawing chloro/fluoro substituents enhancing π-π stacking. Comparative assays with analogs (e.g., 3-bromo-4-fluoro derivatives) reveal halogen positioning critically modulates receptor selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, incubation time) or compound purity. To address this:

Reproduce assays using standardized protocols (e.g., NIH/3T3 for cytotoxicity, HEK-293 for receptor binding).

Re-evaluate purity via HPLC-MS; impurities >5% can skew IC₅₀ values.

Control stereochemistry : Racemic mixtures vs. enantiopure forms may exhibit divergent activities.
For example, conflicting reports on antiproliferative activity may stem from variations in MTT assay incubation periods (24h vs. 48h) .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :
  • Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 25 mg/mL in PBS vs. 5 mg/mL for free base).
  • Prodrug Design : Esterification of the sulfonyl group (e.g., acetyl-protected derivatives) enhances membrane permeability.
  • Nanoformulation : Encapsulation in PEGylated liposomes increases plasma half-life (t₁/₂ >6h in murine models).
    Parallel artificial membrane permeability assays (PAMPA) and Caco-2 cell models are recommended for preclinical screening .

Q. How does the electronic nature of substituents (Cl, F) influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The chloro group acts as a leaving group in SNAr reactions, while fluorine enhances electrophilicity via inductive effects. For Suzuki-Miyaura coupling, the 3-Cl-4-F substitution pattern directs palladium catalysis to the C-4 position (yield >70% with Pd(PPh₃)₄, K₂CO₃, DMF/H₂O). Computational DFT studies (B3LYP/6-31G*) confirm lower activation energy (ΔG‡ ~18 kcal/mol) for C-4 vs. C-5 functionalization .

Q. What analytical techniques are most effective for quantifying this compound in biological matrices?

  • Methodological Answer :
  • LC-MS/MS : MRM transitions m/z 319.7→154.1 (quantifier) and 319.7→112.0 (qualifier) in positive ion mode.
  • Sample Preparation : Solid-phase extraction (C18 cartridges) with 90% recovery from plasma.
  • Validation : Follow FDA guidelines for linearity (1–1000 ng/mL), LOQ (0.5 ng/mL), and inter-day precision (<15% RSD) .

Methodological Considerations Table

Parameter Typical Range Key Techniques References
Synthetic Yield70–85%Column chromatography, HPLC
Receptor Affinity (5-HT₁A)Ki 10–20 nMRadioligand binding assays
Plasma Stability (pH 7.4)t₁/₂ 4.5hPAMPA, LC-MS/MS
LogP2.8–3.2Shake-flask method, HPLC

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